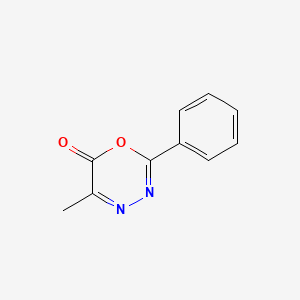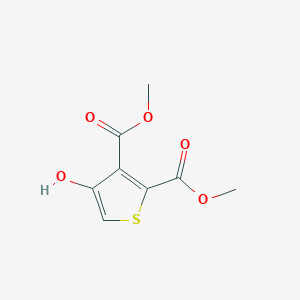![molecular formula C11H20Si B14345794 (Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane CAS No. 95978-71-5](/img/structure/B14345794.png)
(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Bicyclo[420]oct-6-en-7-yl)(trimethyl)silane is a chemical compound known for its unique bicyclic structure and the presence of a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane typically involves the use of a rhodium (I) complex as a catalyst. The process begins with the head-to-tail homocoupling of terminal aryl alkynes, followed by zipper annulation of the resulting gem-enyne . This one-pot procedure is efficient and allows for the preparation of various tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the use of tandem catalysis in a one-pot protocol suggests potential for scalable production .
化学反応の分析
Types of Reactions
(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bicyclic structure or the trimethylsilyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized bicyclic compounds .
科学的研究の応用
(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential drug development.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of medicinal chemistry.
作用機序
The mechanism by which (Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane exerts its effects involves interactions with specific molecular targets. The rhodium (I) complex used in its synthesis plays a crucial role in facilitating the head-to-tail homocoupling and zipper annulation reactions . The flexible NHC-based pincer ligand in the rhodium catalyst interconverts between coordination modes to meet the mechanistic demands of the transformations .
類似化合物との比較
Similar Compounds
Bicyclo[4.2.0]octa-3,7-diene-7,8-diylbis(trimethylsilane): Similar in structure but with different functional groups.
Silane, bicyclo[4.2.0]oct-6-en-7-yltrimethyl-: Another variant with slight modifications in the bicyclic structure.
Uniqueness
(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane stands out due to its specific bicyclic framework and the presence of a trimethylsilyl group, which imparts unique reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
特性
CAS番号 |
95978-71-5 |
|---|---|
分子式 |
C11H20Si |
分子量 |
180.36 g/mol |
IUPAC名 |
7-bicyclo[4.2.0]oct-6-enyl(trimethyl)silane |
InChI |
InChI=1S/C11H20Si/c1-12(2,3)11-8-9-6-4-5-7-10(9)11/h9H,4-8H2,1-3H3 |
InChIキー |
AKENDWJLNZPACQ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=C2CCCCC2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


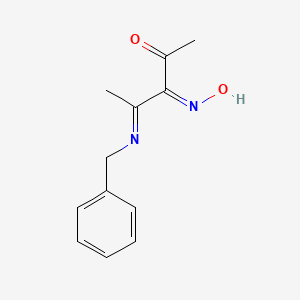
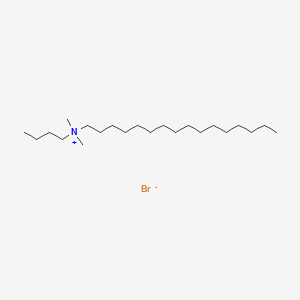

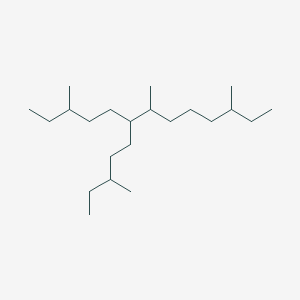
![3,5-Diamino-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14345739.png)
![3,3'-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14345755.png)
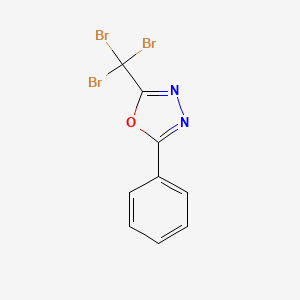
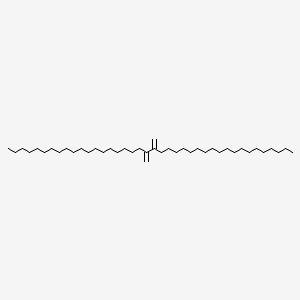



![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-](/img/structure/B14345784.png)
